molecular formula C23H28N2O B2952334 N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide CAS No. 1396799-36-2

N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide

Cat. No. B2952334
CAS RN: 1396799-36-2
M. Wt: 348.49
InChI Key: WHMAHRCIHQSQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide, also known as DEAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DEAB is a small molecule inhibitor of aldehyde dehydrogenase (ALDH), which is an enzyme that plays a critical role in various biological processes, including metabolism and detoxification.

Mechanism of Action

N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide acts as a competitive inhibitor of ALDH by binding to the active site of the enzyme. ALDH catalyzes the oxidation of aldehydes to their corresponding carboxylic acids, and this compound blocks this reaction by preventing the substrate from binding to the enzyme. This leads to the accumulation of toxic aldehydes and a decrease in the levels of their corresponding acids.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cell proliferation, induce apoptosis, and alter the differentiation of various cell types, including stem cells and cancer cells. In vivo studies have also shown that this compound can reduce tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide in lab experiments is its specificity for ALDH. Unlike other ALDH inhibitors, this compound does not inhibit other enzymes that are involved in the metabolism of aldehydes, such as alcohol dehydrogenase. This makes this compound a valuable tool for studying the specific effects of ALDH inhibition on cellular processes. However, one limitation of using this compound is its potential toxicity to cells. High concentrations of this compound can induce cell death, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide. One area of interest is the development of more potent and selective ALDH inhibitors that can be used to target specific isoforms of the enzyme. Another area of research is the investigation of the role of ALDH in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Finally, the potential clinical applications of ALDH inhibitors, including this compound, for the treatment of cancer and other diseases should be explored in future studies.
Conclusion:
This compound is a small molecule inhibitor of ALDH that has been extensively studied for its potential applications in scientific research. This compound can be synthesized through a multistep process and acts as a competitive inhibitor of ALDH by binding to the active site of the enzyme. This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and alteration of cell differentiation. While this compound has some limitations, it remains a valuable tool for investigating the role of ALDH in various biological processes. Future research on this compound and other ALDH inhibitors has the potential to lead to new insights into the mechanisms of disease and the development of novel therapeutic strategies.

Synthesis Methods

N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide can be synthesized through a multistep process that involves the reaction of 4-(diethylamino)but-2-yn-1-ol with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide has been widely used in scientific research to study the role of ALDH in various biological processes. ALDH is involved in the metabolism of many endogenous and exogenous compounds, including drugs, alcohol, and carcinogens. By inhibiting ALDH activity, this compound can be used to investigate the effects of reduced ALDH activity on cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

N-[4-(diethylamino)but-2-ynyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-3-25(4-2)18-12-11-17-24-23(26)19-22(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-10,13-16,22H,3-4,17-19H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMAHRCIHQSQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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